Phosphine-Free Suzuki Coupling
The 4-bromo substituent enables palladium-catalyzed, phosphine-free Suzuki cross-coupling in aqueous tea extract at room temperature without requiring protection of the base-sensitive indole NH group, yielding products in moderate to excellent yields [1]. This contrasts with 4-chloroindole, which shows lower reactivity under these mild conditions, and with 5- or 7-bromoindoles where the indole NH often necessitates protection [1].
| Evidence Dimension | Reactivity in Suzuki Coupling |
|---|---|
| Target Compound Data | No NH protection required; moderate to excellent yields under mild conditions |
| Comparator Or Baseline | 4-Chloroindole: lower reactivity; 5/7-Bromoindole: NH protection often required |
| Quantified Difference | Not explicitly quantified; qualitative advantage in process simplicity |
| Conditions | Aqueous tea extract, Pd catalyst, room temperature |
Why This Matters
This translates to a simplified, greener, and potentially lower-cost synthetic workflow for creating complex indole-based libraries, a key procurement consideration for medicinal chemistry groups.
- [1] Gogoi, P., et al. (2014). Phosphine-free Suzuki cross-coupling reaction: a mild and selective method for the carbon–carbon bond formation in aqueous tea extract. Tetrahedron Letters, 55(40), 5539-5543. https://doi.org/10.1016/j.tetlet.2014.08.061 View Source
